molecular formula C11H7BrO2 B1279877 6-bromonaphthalene-1-carboxylic Acid CAS No. 51934-38-4

6-bromonaphthalene-1-carboxylic Acid

Cat. No. B1279877
CAS RN: 51934-38-4
M. Wt: 251.08 g/mol
InChI Key: FGUOFYYCGXFXOY-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-1-carboxylic acid is a compound that is structurally related to naphthalene derivatives with a bromine atom and a carboxylic acid functional group attached to the naphthalene ring. Although the provided papers do not directly discuss 6-bromonaphthalene-1-carboxylic acid, they do provide insights into similar compounds which can be used to infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of naphthalene derivatives with various reagents to introduce functional groups such as bromine and carboxylic acids. For example, the synthesis of 2-bromoacetyl-6-methoxynaphthalene involves the reaction of a naphthalene derivative with a bromine-containing reagent under specific conditions to introduce the bromoacetyl functional group . Similarly, the synthesis of metal-organic frameworks (MOFs) using 5-bromoisophthalic acid indicates that brominated naphthalene carboxylic acids can act as bridging ligands in the construction of complex structures .

Molecular Structure Analysis

The molecular structure of brominated naphthalene carboxylic acids is characterized by the presence of a naphthalene ring system, which provides a rigid planar framework. The addition of a bromine atom and a carboxylic acid group can influence the overall geometry and electronic distribution within the molecule. For instance, the crystal structure of a cobalt(II) complex with 5-bromoisophthalate anion shows how the bromine atom and carboxylate groups participate in the coordination to the metal center, affecting the overall structure of the complex .

Chemical Reactions Analysis

Brominated naphthalene carboxylic acids can undergo various chemical reactions, particularly those involving the carboxylic acid functionality. These reactions can include esterification, as seen with the formation of fluorescent esters from 2-bromoacetyl-6-methoxynaphthalene for HPLC analysis . The presence of the bromine atom also makes these compounds susceptible to further substitution reactions due to the bromine's leaving group ability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromonaphthalene-1-carboxylic acid would likely include a high degree of aromaticity, due to the naphthalene ring, and reactivity associated with the bromine and carboxylic acid functional groups. The compound's fluorescence properties, as seen with related compounds, suggest potential applications in analytical chemistry . The acid-base properties of similar bifunctional compounds, such as those based on 6-hydroxynaphthalene-2-carboxylic acid, indicate that the naphthol and carboxylic acid groups can exhibit distinct acidities in their ground and excited states .

Scientific Research Applications

Fluorescent Labelling in HPLC Analysis

6-Bromonaphthalene-1-carboxylic acid derivatives have been explored for use in High-Performance Liquid Chromatography (HPLC). For example, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of biologically active carboxylic acids, like fatty acids and bile acids. This compound reacts with carboxylic acids to form fluorescent esters, which are then separated and detected via HPLC (Gatti, Cavrini, & Roveri, 1992).

Synthesis of Binaphthyl Carboxylates

6-Bromonaphthalene-1-carboxylic acid has been involved in the facile synthesis of binaphthyl carboxylates. This synthesis process uses Grignard reagents formed from 1-bromonaphthalenes, demonstrating a practical route to these compounds with excellent yields. The reaction causes asymmetric induction in joining naphthalene rings (Hotta, Suzuki, & Miyano, 1990).

Antibacterial Activities

Derivatives of 6-bromonaphthalene-1-carboxylic acid have been studied for their antibacterial properties. For instance, compounds like 5,6-dimethoxynaphthalene-2-carboxylic acid, synthesized from bromonaphthalenes, have shown in vitro antibacterial activity against pathogenic bacteria, indicating their potential in medical and pharmaceutical research (Göksu & Uğuz, 2005).

Studies on Polymer Conformation

Bromonaphthalene derivatives have been used to study polymer conformations and interactions. For example, a bromonaphthalene-labeled poly(acrylic acid) exhibited phosphorescence in solution, providing insights into polymer conformations influenced by pH and interactions with complementary polymers or solid surfaces (Turro, Caminati, & Kim, 1991).

Phosphorescence Studies

The phosphorescence of bromonaphthalenes, like 1-bromonaphthalene, has been studied in various contexts. For instance, their phosphorescence in nitrogen-purged aqueous solutions containing β-cyclodextrin has been investigated, leading to insights into the kinetics of inclusion of halonaphthalenes and interactions with other molecules (Turro, Bolt, Kuroda, & Tabushi, 1982).

Synthesis of H3 Antagonists

6-Bromonaphthalene-1-carboxylic acid has been a key starting material in the synthesis of potent histamine H3 receptor antagonists, indicating its relevance in the development of novel pharmaceuticals (Pu et al., 2007).

properties

IUPAC Name

6-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOFYYCGXFXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468901
Record name 6-bromonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromonaphthalene-1-carboxylic Acid

CAS RN

51934-38-4
Record name 6-Bromo-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51934-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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